molecular formula C17H13NO3 B13868238 1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one

1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one

Cat. No.: B13868238
M. Wt: 279.29 g/mol
InChI Key: KRTYTAYKCAZOLY-UHFFFAOYSA-N
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Description

1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with 2-methylisoquinoline under acidic conditions, followed by cyclization and reduction steps. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various hydroxy or alkyl derivatives.

Scientific Research Applications

1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The isoquinoline core may interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxybenzyl)-isoquinoline: Lacks the methyl group, leading to different chemical properties and reactivity.

    2-Methylisoquinoline: Lacks the hydroxybenzyl group, resulting in different biological activities.

    3-Hydroxybenzylamine: Contains a similar hydroxybenzyl group but lacks the isoquinoline core.

Uniqueness

1-(3-Hydroxybenzyl)-2-methylisoquinolin-6(2H)-one is unique due to the combination of the hydroxybenzyl group and the isoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

1-(3-hydroxybenzoyl)-2-methylisoquinolin-6-one

InChI

InChI=1S/C17H13NO3/c1-18-8-7-11-9-14(20)5-6-15(11)16(18)17(21)12-3-2-4-13(19)10-12/h2-10,19H,1H3

InChI Key

KRTYTAYKCAZOLY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=O)C=CC2=C1C(=O)C3=CC(=CC=C3)O

Origin of Product

United States

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